molecular formula C15H9ClN4O B11836203 3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one CAS No. 95353-73-4

3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one

Cat. No.: B11836203
CAS No.: 95353-73-4
M. Wt: 296.71 g/mol
InChI Key: HKVPKEIFYMDWII-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazoloquinazoline family, known for its diverse biological activities, including anticancer, antimicrobial, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for additional solvents . Another method involves the use of 3-benzyl-2-hydrazinoquinoxaline as a key intermediate, which is then reacted with various reagents to form the desired triazoloquinazoline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce various substituted triazoloquinazolines.

Scientific Research Applications

3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one involves its interaction with molecular targets such as histone acetyltransferase PCAF. This interaction inhibits the enzyme’s activity, leading to the suppression of cancer cell growth . Molecular docking studies have shown that the compound binds effectively to the active site of PCAF, rationalizing its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one is unique due to its specific structural features, such as the presence of a chloro group at the phenyl ring, which enhances its biological activity. Its ability to inhibit PCAF distinguishes it from other similar compounds .

Properties

CAS No.

95353-73-4

Molecular Formula

C15H9ClN4O

Molecular Weight

296.71 g/mol

IUPAC Name

3-(4-chlorophenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9-one

InChI

InChI=1S/C15H9ClN4O/c16-10-5-7-11(8-6-10)19-9-17-20-14(21)12-3-1-2-4-13(12)18-15(19)20/h1-9H

InChI Key

HKVPKEIFYMDWII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)N(C=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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